molecular formula C22H47N5O21S2 B1667094 Amikacin sulfate CAS No. 39831-55-5

Amikacin sulfate

Cat. No. B1667094
CAS RN: 39831-55-5
M. Wt: 781.8 g/mol
InChI Key: FXKSEJFHKVNEFI-GCZBSULCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin . It is used to treat serious bacterial infections in many different parts of the body . This medicine is for short-term use only (7 to 10 days) and works by killing bacteria or preventing their growth .


Synthesis Analysis

Amikacin is synthesized by acylation of the kanamycin A amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . A study also mentioned the preparation of amikacin sulfate-loaded nanoparticles by w/o/w emulsification solvent evaporation approach succeeded by high-pressure homogenization .


Molecular Structure Analysis

The molecular formula of Amikacin sulfate is C22H43N5O13 . The molar mass is 585.608 g·mol−1 .


Chemical Reactions Analysis

A study mentioned the use of Hantzsch reagent (mixture of acetylacetone, formaldehyde, and acetate buffer) as a pre-column derivatization for Amikacin . The reaction was monitored through HPLC by taking an aliquot every 3 min of interval .

Scientific Research Applications

  • Urinary Tract Infections

    • Amikacin sulfate is often used to treat urinary tract infections . The typical dosage for this application is 250 mg IV/IM every 12 hours .
    • The drug works by inhibiting the growth of bacteria, effectively treating the infection .
  • Hospital Acquired Pneumonia

    • Amikacin sulfate can be used to treat hospital-acquired pneumonia . It is typically administered with an antipseudomonal beta-lactam or carbapenem .
    • The drug works by killing the bacteria or preventing their growth .
  • Mycobacterium Infections

    • Amikacin sulfate has been used in the treatment of infections caused by nontuberculous mycobacteria .
    • A liposomal inhalation suspension of this drug was approved by the FDA for the treatment of lung disease caused by Mycobacterium avium complex (MAC) bacteria in a small population of patients with the disease who do not respond to traditional treatment .
  • Pseudomonas aeruginosa Lung Infections

    • Amikacin sulfate has received orphan designation for the management of Pseudomonas aeruginosa lung infections in patients with cystic fibrosis .
    • The drug is administered via inhalation .
  • Bronchiectasis

    • Amikacin sulfate has received orphan designation for the treatment of bronchiectasis in patients with Pseudomonas aeruginosa infections or other susceptible microbial pathogens .
    • The drug is administered via inhalation .
  • Non-tuberculous Mycobacteria Infections

    • An encochleated amikacin product has received orphan designation for non-tuberculous mycobacteria (NTM) infections .
    • The drug works by killing the bacteria or preventing their growth .
  • Joint Infections

    • Amikacin sulfate is used for treating severe bacterial infections, including joint infections .
    • The drug works by blocking the function of the bacteria’s 30S ribosomal subunit, making it unable to produce proteins .
  • Intra-abdominal Infections

    • Amikacin sulfate is also used to treat intra-abdominal infections .
    • It is administered via intravenous (IV) or intramuscular (IM) injection .
  • Meningitis

    • Amikacin sulfate is used in the treatment of meningitis .
    • The drug works by killing the bacteria or preventing their growth .
  • Sepsis

    • Amikacin sulfate is used to treat sepsis .
    • It is administered via intravenous (IV) or intramuscular (IM) injection .
  • Multidrug-resistant Tuberculosis

    • Amikacin sulfate is used for the treatment of multidrug-resistant tuberculosis .
    • The drug works by blocking the function of the bacteria’s 30S ribosomal subunit, making it unable to produce proteins .
  • HIV Reproduction Inhibition

    • Amikacin sulfate is being researched as inhibitors of reproduction of the HIV .
    • The drug works by blocking the function of the bacteria’s 30S ribosomal subunit, making it unable to produce proteins .

Safety And Hazards

Amikacin sulfate can cause serious eye damage, skin irritation, and damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSEJFHKVNEFI-GCZBSULCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N5O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045247
Record name Amikacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amikacin sulfate

CAS RN

39831-55-5
Record name Amikacin sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amikacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amikacin bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amikacin sulfate
Reactant of Route 2
Amikacin sulfate
Reactant of Route 3
Amikacin sulfate
Reactant of Route 4
Amikacin sulfate
Reactant of Route 5
Amikacin sulfate
Reactant of Route 6
Amikacin sulfate

Citations

For This Compound
4,020
Citations
PM Monteleone, N Muhammad, RD Brown… - Analytical profiles of …, 1983 - Elsevier
Publisher Summary This chapter focuses on amikacin sulfate. Amikacin sulfate is a 1:2 sulfate salt of amikacin. Amikacin is a white, crystalline powder. The usual marketed form is a …
Number of citations: 9 www.sciencedirect.com
FD Pien, PWL Ho - American Journal of Hospital Pharmacy, 1981 - academic.oup.com
… The effectiveness of amikacin sulfate in the treatment of serious gram-negative bacillary infections is well documented. Amikacin sulfate is an important addition to the antibiotic …
Number of citations: 19 academic.oup.com
BC Scheuch, LM Van Hoogmoed… - American journal of …, 2002 - Am Vet Med Assoc
… Amikacin sulfate was infused into the saphenous vein or via intraosseous infusion into the distal portion of the tibia (1 g in 56 ml of lactated Ringer's solution) or proximal portion of the …
Number of citations: 134 avmajournals.avma.org
AA Roehrborn, JF Hansbrough… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… We have developed a slow-release formulation of amikacin sulfate which consists of the … In this article, we report the efficacy of DepoFoam-encapsulated amikacin sulfate (DEAS) …
Number of citations: 55 journals.asm.org
J Wang, F Zhang, Z Ying, L Hong - Chromatographia, 2015 - Springer
… characteristic of amikacin sulfate and its impurities, ESI was selected to analyze the impurities in amikacin sulfate. Compared with negative mode, the impurities in amikacin sulfate had …
Number of citations: 6 link.springer.com
C Yang, Z Zhang, J Wang - Luminescence, 2010 - Wiley Online Library
… by amikacin sulfate. Therefore a new CL method for the determination of amikacin sulfate was … (n = 7) for 5.1 × 10−7 mol L−1 of amikacin sulfate. It was successfully applied to determine …
MA Rahman Khan, MR Amin, M Rahman… - Journal of Chemical & …, 2019 - ACS Publications
… nonionic surface-active agent named Tween 80 [poly(oxyethylene) (20) sorbitanmonooleate; Tw 80] were carried out in this study in the absence and attendance of an amikacin sulfate (…
Number of citations: 22 pubs.acs.org
RH Bermudez, A Lugo… - Antimicrobial Agents …, 1981 - Am Soc Microbiol
Amikacin levels in blood and bile were measured in 10 patients who underwent cholecystectomy and T-tube drainage. Each patient received 500 mg of amikacin intravenously 12 h …
Number of citations: 16 journals.asm.org
JF Ovalles, M Gallignani, R Rondon… - Current …, 2013 - ingentaconnect.com
… c According to the statement “commercial formulations are prepared with amikacin sulfate (… the statement “an amikacin sulfate injection is a sterile solution of amikacin sulfate in injection …
Number of citations: 6 www.ingentaconnect.com
M Takamoto, T Ishibashi, H Toyoshima… - The Japanese journal …, 1994 - europepmc.org
In the present study, we used the envelope method to divide patients with respiratory infections into two groups: a monotherapy group given imipenem/cilastatin sodium (IPM/CS) and a …
Number of citations: 43 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.